N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
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Overview
Description
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a complex organic compound with the molecular formula C25H22N2O3. This compound is part of the quinoline family, known for its diverse biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dibenzylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
. the general principles of amide synthesis, including the use of coupling agents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a 4-hydroxyquinoline derivative.
Substitution: Formation of N,N-dialkyl or N,N-diaryl derivatives.
Scientific Research Applications
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide derivatives: Variants with different substituents on the benzyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C25H22N2O3/c28-23(15-21-24(29)20-13-7-8-14-22(20)26-25(21)30)27(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-14H,15-17H2,(H2,26,29,30) |
InChI Key |
HLZGLQNDYLCNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=C(C4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
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